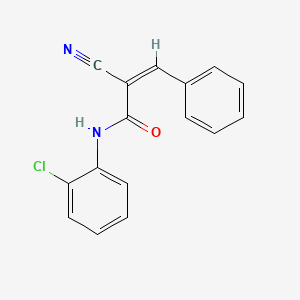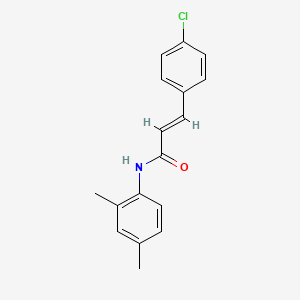
N-(2-chlorophenyl)-2-cyano-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to N-(2-chlorophenyl)-2-cyano-3-phenylacrylamide involves intricate chemical reactions highlighting the compound's structural complexity. For instance, Sagar et al. (2018) detailed the synthesis and structures of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, providing insights into the synthetic pathways that can be adapted for this compound (Sagar, H. Yathirajan, R. Rathore, & C. Glidewell, 2018).
Molecular Structure Analysis
The molecular structure of compounds within the same family as this compound often exhibits order versus disorder, with variations in molecular conformations and hydrogen bonding. The structural analysis provided by Sagar et al. (2018) underlines the significance of intramolecular N-H...O hydrogen bonds and the impact of molecular disarray on the compounds' properties (Sagar et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives involves diverse interactions, as illustrated by Pan et al. (2015), who described radical cyanomethylation/arylation of arylacrylamides to access oxindoles. This reaction showcases dual C-H bond functionalization, indicative of the compound's reactivity and potential for further chemical modifications (Pan, Honglin Zhang, & Chengjian Zhu, 2015).
Physical Properties Analysis
The physical properties of related compounds, such as crystal structure and hydrogen bonding patterns, contribute significantly to understanding this compound's characteristics. Research by Sharma et al. (2017) on similar compounds' crystal structures provides valuable data on physical properties, including molecular packing and intermolecular interactions, which are crucial for the compound's stability and reactivity (Sharma et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on closely related compounds. Ebrahimi et al. (2015) discussed N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, highlighting the chemical selectivity and efficiency of related compounds for acylation reactions in water. This research points to the compound's potential for specific chemical transformations under environmentally benign conditions (Ebrahimi et al., 2015).
科学的研究の応用
Organic Synthesis and Reactivity
N-(2-chlorophenyl)-2-cyano-3-phenylacrylamide, as part of the broader family of chlorophenyl compounds, has been studied for its reactivity and potential in organic synthesis. For example, the photogeneration and reactivity of chlorophenyl cations, which are related to the chemical structure of this compound, have been explored for their potential in creating arylated products via addition to pi nucleophiles. This process highlights the compound's utility in synthesizing diverse organic molecules, offering pathways to novel materials and pharmaceuticals (Protti, Fagnoni, Mella, & Albini, 2004).
Materials Science and Luminescence
In the realm of materials science, compounds structurally related to this compound have been utilized to study luminescent properties in mono- and binuclear cyclometalated platinum(II) complexes. These studies contribute to the understanding of oligomeric and ligand-ligand interactions in luminescent materials, which are crucial for developing new optoelectronic devices, including organic light-emitting diodes (OLEDs) and sensors (Lai, Chan, Cheung, Peng, & Che, 1999).
Environmental Science and Biodegradation
Chlorophenols, closely related to this compound, are notorious environmental pollutants due to their persistence and toxicity. Research into the microbial degradation of chlorophenols sheds light on biological pathways capable of breaking down these compounds, thus offering strategies for bioremediation of contaminated sites. Understanding these degradation mechanisms is essential for developing eco-friendly solutions to mitigate the environmental impact of chlorophenyl-based compounds (Olaniran & Igbinosa, 2011).
特性
IUPAC Name |
(Z)-N-(2-chlorophenyl)-2-cyano-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-14-8-4-5-9-15(14)19-16(20)13(11-18)10-12-6-2-1-3-7-12/h1-10H,(H,19,20)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUDQNHWTSDHLP-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5532413.png)
![6-methoxy-2-[(pentafluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5532432.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5532450.png)


![(1S*,5R*)-6-propyl-3-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5532457.png)
![2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5532463.png)
![1-(2-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5532470.png)
![1-naphthaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5532476.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B5532480.png)

![1-[3-(benzoylthio)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B5532493.png)
![3-[(4-methoxyphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5532504.png)